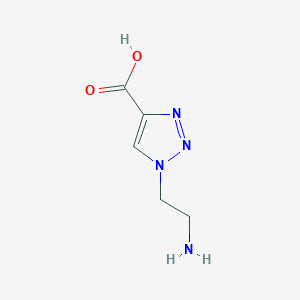
2-Amino-N-cyclohexyl-N-ethyl-3-phenylpropanamide hydrochloride
Übersicht
Beschreibung
2-Amino-N-cyclohexyl-N-ethyl-3-phenylpropanamide hydrochloride, also known as NCEP, is a synthetic compound used in scientific research. It is a cyclic amide derivative of phenylpropanamide, which has been found to possess a wide range of biological activities, including anti-inflammatory and analgesic effects. NCEP is a white to off-white powder and is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
Synthesis of Functionalized Amino Acid Derivatives for Anticancer Agents
A study on the synthesis of functionalized amino acid derivatives, including compounds structurally related to the query chemical, demonstrated their potential as pharmacophores for designing new anticancer agents. Compounds synthesized showed promising in vitro cytotoxicity against human cancer cell lines, highlighting their relevance in anticancer drug development (Vivek Kumar et al., 2009).
Immunomodulatory Effects
Research on 2-substituted 2-aminopropane-1,3-diols, which share a similar backbone structure with the query compound, revealed their immunosuppressive activities. These compounds were evaluated for their effects on lymphocyte reduction and rat skin allograft, indicating potential applications in immunomodulation and organ transplantation (M. Kiuchi et al., 2000).
Anticonvulsant Properties of Enaminones
Investigations into the crystal structures of anticonvulsant enaminones, which contain cyclohexyl and phenyl groups similar to the query compound, have provided insights into their mode of action. The structural analysis of these compounds supports their application in developing treatments for epilepsy (M. Kubicki et al., 2000).
Antibacterial Activity of Thiophene-2-Carboxamide Derivatives
Research on the synthesis of thiophene-2-carboxamide and its derivatives, exploring their antibiotic and antibacterial activities, suggests potential applications in combating bacterial infections. These compounds' biological activity studies point towards their use in developing new antibacterial drugs (G. Ahmed, 2007).
Characterization of Glibenclamide Hydrogels
Studies on the structural characterization of glibenclamide, which includes cyclohexylamino and phenyl groups, in hydrogels form using chitosan. This research demonstrates the potential of such compounds in drug delivery systems, particularly for antidiabetic medications (Nancy L. Delgadillo-Armendariz et al., 2014).
Wirkmechanismus
- AEMA acts as a competitive inhibitor of the μ-opioid receptor, meaning it competes with opioids for binding to these receptors .
- By doing so, AEMA reverses the effects of opioids, particularly respiratory depression, reduced heart rate, and other life-threatening symptoms associated with opioid overdose .
- Downstream effects involve the restoration of normal respiratory function, heart rate, and consciousness in cases of opioid overdose .
- AEMA’s pharmacokinetic properties impact its bioavailability , ensuring rapid action within minutes .
- These effects occur specifically at μ-opioid receptors, sparing non-opioid receptors (e.g., those for stimulants or benzodiazepines) .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Eigenschaften
IUPAC Name |
2-amino-N-cyclohexyl-N-ethyl-3-phenylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O.ClH/c1-2-19(15-11-7-4-8-12-15)17(20)16(18)13-14-9-5-3-6-10-14;/h3,5-6,9-10,15-16H,2,4,7-8,11-13,18H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMBSCUDRCJBNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C(CC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-cyclohexyl-N-ethyl-3-phenylpropanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



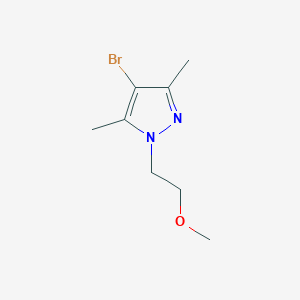



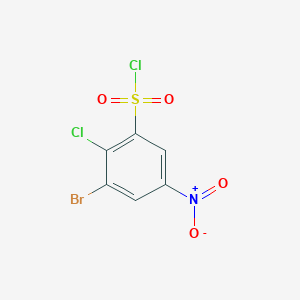
![[(3-Bromothiophen-2-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B1527321.png)

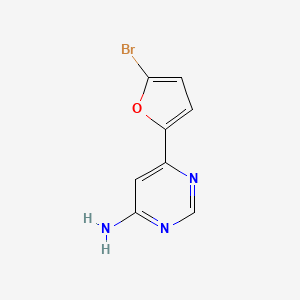
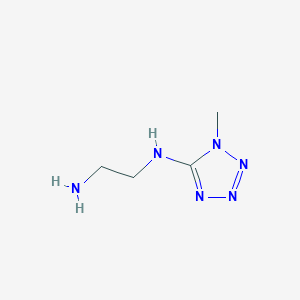
![{[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid](/img/structure/B1527326.png)

